[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
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Overview
Description
“[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride” is an organic compound . It is generally a solid, typically appearing as white crystals or crystalline powder . The compound’s primary use is as an intermediate in organic synthesis . It can also be used as a catalyst or catalyst precursor in other organic reactions .
Physical And Chemical Properties Analysis
“[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride” is a solid, typically appearing as white crystals or crystalline powder . It has a molecular weight of 243.15 . The compound has a melting point of 50-55°C (lit.) and a boiling point of 208.6°C at 760 mmHg . Its flash point is 173°F , and it has a vapor pressure of 0.176mmHg at 25°C .Scientific Research Applications
- EN300-27147308 serves as a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers. Researchers have efficiently synthesized it using a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for amination led to high enantiomeric excess (>99.9%). ADH was introduced to improve product yield, and the bienzyme cascade system demonstrated increased substrate handling capacity.
- EN300-27147308 (also known as (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride ) finds applications in organic synthesis. It serves as a reagent for preparing heterocyclic compounds and as a ligand in coordination chemistry.
- 3,5-Bis(trifluoromethyl)phenyl isocyanate, a related compound, is used for chemical derivatization of amino-functionalized model surfaces. It plays a role in modifying surfaces for various applications .
- EN300-27147308 contributes to the synthesis of drugs and pharmaceuticals. While specific examples are not provided, its potential in drug development warrants further exploration .
- The bienzyme cascade system used for EN300-27147308 production provides valuable insights into the biosynthesis of chiral amines. This approach represents a novel strategy for obtaining complex molecules with high enantioselectivity .
- Although not directly mentioned for EN300-27147308, related pyrazole derivatives have been studied for their antimicrobial properties. Novel antibiotics are urgently needed to combat antibiotic-resistant bacterial infections, and pyrazole derivatives offer promise in this area .
Biocatalysis and Chiral Synthesis
Organic Synthesis and Heterocyclic Compounds
Chemical Derivatization and Surface Modification
Drug Synthesis and Pharmaceuticals
Biosynthesis of Chiral Amines
Antimicrobial Studies and Novel Antibiotics
Safety And Hazards
“[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride” may cause irritation to the eyes, skin, and respiratory tract . It is recommended to avoid contact and ensure a well-ventilated environment when using this compound . Appropriate personal protective equipment, such as gloves and eye protection, should be worn . In case of accidental contact or inhalation, immediate eye washing or skin flushing is advised, and medical attention should be sought promptly .
properties
IUPAC Name |
[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)16-17-9;/h1-4H,5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFXAIWUWJRPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
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